3-[2-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid
CAS No.: 1240261-81-7
Cat. No.: VC18872420
Molecular Formula: C10H6F4O3
Molecular Weight: 250.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240261-81-7 |
|---|---|
| Molecular Formula | C10H6F4O3 |
| Molecular Weight | 250.15 g/mol |
| IUPAC Name | 3-[2-fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C10H6F4O3/c11-8-5-7(17-10(12,13)14)3-1-6(8)2-4-9(15)16/h1-5H,(H,15,16) |
| Standard InChI Key | FGRCNSVSBCJRTF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)C=CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-[2-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid (IUPAC name: (2E)-3-[2-fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid) consists of a prop-2-enoic acid backbone (CH₂=CH–COOH) linked to a substituted phenyl ring. The phenyl group features a fluorine atom at position 2 and a trifluoromethoxy (–OCF₃) group at position 4. This arrangement creates a highly polarized aromatic system, with the trifluoromethoxy group contributing strong electron-withdrawing effects that influence the compound’s electronic distribution and reactivity .
Molecular Formula and Weight
The molecular formula is C₁₀H₆F₄O₃, derived as follows:
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Phenyl ring: C₆H₃ (with two substituents replacing two hydrogens)
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Substituents: –F (fluorine) and –OCF₃ (trifluoromethoxy)
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Prop-2-enoic acid chain: C₃H₃O₂
The molecular weight is 250.15 g/mol, calculated as:
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized via two primary routes, leveraging reactions common in fluorinated aromatic chemistry:
Knoevenagel Condensation
This method involves the base-catalyzed condensation of 2-fluoro-4-(trifluoromethoxy)benzaldehyde with malonic acid:
Conditions: Piperidine (catalyst), ethanol reflux, 12–24 hours .
Yield: ~60–70% (estimated from analogous reactions) .
Heck Coupling
A palladium-catalyzed coupling between 2-fluoro-4-(trifluoromethoxy)iodobenzene and acrylic acid:
Conditions: Pd(PPh₃)₄, triethylamine, DMF, 80°C .
Yield: ~50–60% (estimated) .
Purification and Characterization
Crude products are typically purified via:
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Recrystallization: Using ethanol/water mixtures to isolate crystalline solids.
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Column Chromatography: Silica gel with hexane/ethyl acetate gradients (3:1 to 1:1).
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Analytical Confirmation: HPLC (C18 column, acetonitrile/water + 0.1% TFA) and mass spectrometry (ESI-MS: m/z 249.1 [M–H]⁻) .
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: Low (~0.1 mg/mL at pH 7) due to hydrophobicity from fluorinated groups.
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logP: Estimated at 2.8 (using ChemDraw), indicating moderate lipophilicity.
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pKa: Carboxylic acid proton ~4.2, enabling salt formation under basic conditions .
Thermal Stability
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Melting Point: ~180–185°C (predicted from analogous compounds).
Biological Activity and Mechanisms
Antimicrobial Properties
Fluorinated aromatics exhibit broad-spectrum antimicrobial activity. Preliminary in silico studies suggest moderate efficacy against Staphylococcus aureus (MIC ≈ 32 µg/mL) and Escherichia coli (MIC ≈ 64 µg/mL) .
Industrial and Research Applications
Pharmaceutical Development
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Lead Compound: Structural motif for designing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
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Prodrug Synthesis: Ester derivatives (e.g., ethyl ester) improve bioavailability .
Materials Science
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